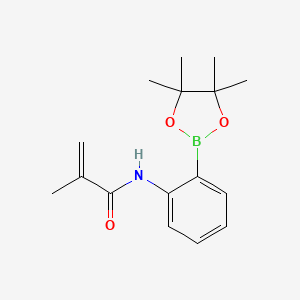

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-10-8-7-9-12(13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBCETGTGYQYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655169 | |

| Record name | 2-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056904-43-8 | |

| Record name | 2-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Boronic Ester Intermediate

- Starting Materials : Typically, a bromophenyl derivative (e.g., 2-bromophenylboronic acid or 2-bromophenyl compound) is reacted with pinacol to form the pinacol boronate ester.

- Catalysts and Reagents : Palladium catalysts such as Pd(OAc)2 or palladium complexes with phosphine ligands (e.g., CyJohnPhos, PCyBiPh) are employed.

- Base : Potassium acetate or potassium carbonate is commonly used to facilitate the borylation.

- Solvent and Conditions : Reactions are performed in anhydrous tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere (argon or nitrogen) at reflux temperatures (80–110 °C) for several hours (3–5 h).

- Example Reaction : A typical borylation involves mixing the aryl bromide, bis(pinacolato)diboron, Pd catalyst, and KOAc in THF, refluxing under inert atmosphere, followed by aqueous workup and purification by column chromatography.

Amidation to Form the Methacrylamide

- Reagents : The boronic ester intermediate is then reacted with methacryloyl chloride to introduce the methacrylamide group.

- Base : Triethylamine (TEA) is used to neutralize the HCl generated during amidation.

- Solvent : Dichloromethane (DCM) or similar aprotic solvents are used.

- Conditions : The reaction is typically carried out at room temperature overnight.

- Workup : The reaction mixture is quenched with saturated ammonium chloride solution, extracted with DCM, dried over sodium sulfate, filtered, and concentrated.

- Purification : The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20% EtOAc in n-hexane) to afford the pure methacrylamide monomer.

| Step | Reactants and Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Borylation | Aryl bromide + bis(pinacolato)diboron, Pd catalyst, KOAc, THF, reflux, inert atmosphere | Formation of aryl pinacol boronate ester | Typical yield: 60–80% |

| 2. Amidation | Boronate ester + methacryloyl chloride, TEA, DCM, RT, overnight | Formation of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide | Purified by column chromatography |

- The synthesized monomer is often used in controlled radical polymerizations such as RAFT polymerization to prepare functional polymers with boronate ester groups.

- Example: Preparation of mono-block or di-block copolymers incorporating this monomer with methyl methacrylate and other methacrylate derivatives has been reported, employing chain transfer agents and initiators like AIBN in solvents such as DMF at 70 °C.

- The borylation step’s efficiency depends on the choice of palladium catalyst and ligand. For example, Pd(OAc)2 with CyJohnPhos ligand in THF at reflux gives good yields and selectivity.

- Reaction times for borylation range from 3 to 5 hours, while amidation requires overnight stirring at room temperature.

- Purification by silica gel chromatography using a gradient of ethyl acetate in hexane is effective to isolate the pure methacrylamide monomer.

- Industrial scale-up may involve continuous flow reactors to improve reaction control and yield, alongside robust purification techniques such as recrystallization or chromatography.

| Parameter | Borylation Step | Amidation Step |

|---|---|---|

| Starting Material | Aryl bromide (e.g., 2-bromophenyl) | Boronate ester intermediate |

| Catalyst | Pd(OAc)2, Pd/phosphine ligands | None (base-mediated) |

| Base | KOAc or K2CO3 | Triethylamine (TEA) |

| Solvent | THF or 1,4-dioxane | DCM |

| Temperature | Reflux (80–110 °C) | Room temperature |

| Reaction Time | 3–5 hours | Overnight (~12–16 hours) |

| Atmosphere | Inert (argon or nitrogen) | Ambient or inert |

| Workup | Aqueous quench, extraction, drying | Saturated NH4Cl quench, extraction |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Typical Yield | 60–80% | Moderate to high yields |

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety facilitates Suzuki-Miyaura coupling with aryl halides. This reaction enables carbon-carbon bond formation, critical for synthesizing complex molecules. Key parameters include:

Reagents/Conditions

-

Palladium catalysts (e.g., Pd(PPh₃)₄)

-

Aryl halides (e.g., bromobenzene)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: DMF/H₂O (3:1) at 80–100°C

Mechanism

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester.

Applications

Polymerization Reactions

The methacrylamide group undergoes radical polymerization or RAFT polymerization to form functional polymers.

Radical Polymerization

Conditions

-

Initiator: AIBN (azobisisobutyronitrile)

-

Temperature: 60–70°C

-

Solvent: DMF or THF

Key Features

RAFT Polymerization

Reagents

-

Chain transfer agent: CPBDT (cyanopentanoic acid dithiobenzoate)

-

Monomers: Methyl methacrylate (MMA), BIBEMA

Process

-

Block copolymer synthesis : Sequential addition of monomers under controlled conditions (70°C, argon) .

-

Post-polymerization modifications : Bromoisobutyrate groups introduced for grafting .

Example

| Polymer Block | Mn (kDa) | PDI | Application |

|---|---|---|---|

| PTMDBPMA-co-PMMA | 25.3 | 1.28 | Drug delivery |

| PBIBEMA-co-PMMA | 18.7 | 1.35 | Surface modification |

Boronic Ester Oxidation

Reagents : H₂O₂ (30%) in THF/H₂O at 25°C.

Product : Boronic acid derivative (enhanced water solubility) .

Amide Hydrolysis

Conditions : 6M HCl, reflux for 12 h.

Product : Free amine (enables further functionalization) .

Michael Additions

Substrates : Thiols or amines.

Mechanism : Nucleophilic attack on the α,β-unsaturated carbonyl .

Suzuki-Miyaura Coupling Performance

| Substrate | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| 4-Bromotoluene | 88 | Pd(PPh₃)₄ | |

| 2-Iodonaphthalene | 76 | PdCl₂(dppf) |

Polymerization Kinetics

| Initiator | Conversion (%) | Mn (kDa) | Đ (PDI) |

|---|---|---|---|

| AIBN | 92 | 34.2 | 1.22 |

| V-501 | 85 | 28.7 | 1.31 |

Mechanistic Insights

-

Boronic ester stability : The 1,3,2-dioxaborolane ring resists hydrolysis under neutral conditions but reacts selectively in cross-coupling .

-

Steric effects : The tetramethyl groups hinder undesired side reactions (e.g., protodeboronation) .

-

Electronic effects : The electron-deficient arylboronate enhances transmetallation efficiency in Pd-catalyzed reactions .

This compound’s reactivity profile makes it indispensable in advanced materials design and medicinal chemistry.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the boronic ester group and the surrounding molecular structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Group

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- CAS No.: Not explicitly listed (synthesized in ).

- Key Differences: Substituent: Acetamide (-NHCOCH₃) instead of methacrylamide (-NHCOC(CH₂)=CH₂). Reactivity: Lower synthetic yield (8%) due to diacetylation by-products during synthesis . Applications: Limited utility in polymerization due to lack of a vinyl group.

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

- CAS No.: 874363-18-5 .

- Key Differences: Substituent: Acrylamide (-NHCOCH=CH₂) instead of methacrylamide. Similarity Score: 0.70 (based on structural similarity metrics) .

Positional Isomerism of the Boronate Ester

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

- CAS No.: 1056904-42-7 (same as target compound but meta-substituted).

- Key Differences :

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Functional Group Replacements

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

- CAS No.: 480425-36-3 .

- Key Differences :

N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 1204742-77-7 .

- Key Differences: Substituent: Methoxybenzamide (-NHCOC₆H₄OMe) group.

Hazard and Handling Comparison

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide (CAS Number: 1056904-43-8) is a compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 286.27 g/mol

- Structure : The compound features a methacrylamide group linked to a phenyl ring that is substituted with a dioxaborolane moiety.

The biological activity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The boron-containing moiety can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Cellular Uptake : The compound's lipophilic nature may facilitate its passage through cellular membranes, enhancing its bioavailability.

- Targeting Cancer Cells : Preliminary studies suggest that it may exhibit selective cytotoxicity toward certain cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds containing boron. These compounds have shown promise in:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth in vivo models.

For instance, a related study demonstrated that boron-containing compounds could effectively target cancer cells by disrupting metabolic pathways essential for cell survival .

Antimicrobial Properties

Research indicates that compounds with dioxaborolane structures possess antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with essential enzymatic processes within microbial cells .

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the effects of boron-containing methacrylamides on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was proposed to involve the induction of oxidative stress leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 | Apoptosis via oxidative stress |

| MCF7 (Breast) | 8.0 | Disruption of metabolic pathways |

| HeLa (Cervical) | 12.5 | Induction of cell cycle arrest |

Case Study 2: Antimicrobial Activity

A study published in PubChem assessed the antimicrobial efficacy of similar dioxaborolane derivatives against various bacterial strains. The results showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide?

- Methodology :

- Step 1 : Synthesize the boronic ester precursor via Suzuki-Miyaura coupling of 2-bromophenylmethacrylamide with bis(pinacolato)diboron (B2Pin2) using Pd catalysts (e.g., PdCl2(dppf)) in anhydrous THF at 80°C .

- Step 2 : Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity by HPLC (>95%) .

- Key reagents : Pd catalysts, B2Pin2, anhydrous solvents. Yield typically ranges from 60–75% depending on catalyst loading .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and methacrylamide protons (δ 5.7–6.2 ppm for vinyl groups) .

Q. What are the primary research applications of this compound?

- Organic Synthesis : As a boronic ester intermediate in Suzuki-Miyaura cross-coupling to synthesize biaryl structures for pharmaceuticals .

- Materials Science : Polymerization initiator for functionalized hydrogels or stimuli-responsive materials .

- Medicinal Chemistry : Probe for targeting enzyme active sites via its boronate affinity .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Experimental Design :

- Catalyst Screening : Compare Pd(OAc)2, PdCl2(dppf), and XPhos Pd G3 for efficiency. XPhos Pd G3 reduces side reactions in polar solvents (e.g., DMF) .

- Solvent/Base Optimization : Use K2CO3 in THF/H2O (4:1) for aryl halides with electron-withdrawing groups. For electron-rich partners, switch to Cs2CO3 in dioxane .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and isolate via precipitation in cold methanol .

Q. How to resolve contradictions in reported reaction yields for this compound?

- Data Contradiction Analysis :

- Purity of Reagents : Impurities in B2Pin2 can reduce yields by 10–15%. Pre-purify via recrystallization in hexane .

- Oxygen Sensitivity : Use Schlenk techniques for moisture-sensitive steps; inert atmosphere improves reproducibility .

- Validation : Replicate reactions under identical conditions (catalyst, solvent, temperature) and compare yields across 3+ trials .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) :

- Calculate bond dissociation energies (BDEs) for the B-C bond to assess stability. BDEs <85 kcal/mol indicate favorable coupling .

- Simulate transition states with Pd(0) catalysts to identify steric/electronic effects of the methacrylamide group .

Q. Mechanistic insights into its role in polymerization reactions?

- Radical Polymerization : The methacrylamide group undergoes radical-initiated chain growth. Use AIBN (azobisisobutyronitrile) at 70°C in DMSO, monitored by GPC for molecular weight distribution .

- Copolymerization : Incorporate with acrylates (e.g., methyl methacrylate) at 1:10 molar ratio to tune hydrogel rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.